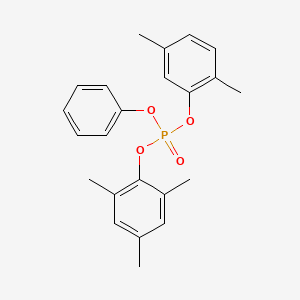
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester is an organic compound belonging to the class of phosphoric acid esters This compound is characterized by the presence of a phosphoric acid group esterified with 2,5-dimethylphenyl, phenyl, and 2,4,6-trimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester typically involves the esterification of phosphoric acid with the corresponding phenyl and dimethylphenyl groups. One common method involves the reaction of phosphoric acid with 2,5-dimethylphenol, phenol, and 2,4,6-trimethylphenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or Lewis acids may be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and the corresponding phenols.
Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Hydrolysis: Phosphoric acid, 2,5-dimethylphenol, phenol, 2,4,6-trimethylphenol.
Oxidation: Quinones, oxidized phenols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing the active phenolic compounds that can interact with enzymes and receptors. The phenolic groups can also participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
- Phosphoric acid, 2-methylphenyl diphenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
Uniqueness
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester is unique due to the specific arrangement of its phenyl and dimethylphenyl groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
73179-42-7 |
|---|---|
Fórmula molecular |
C23H25O4P |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl) phenyl (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C23H25O4P/c1-16-11-12-18(3)22(15-16)26-28(24,25-21-9-7-6-8-10-21)27-23-19(4)13-17(2)14-20(23)5/h6-15H,1-5H3 |
Clave InChI |
GAXLXTMTKDGWEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







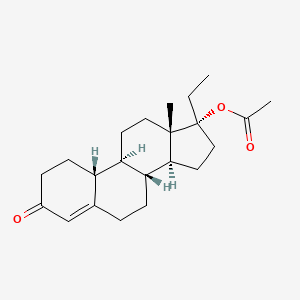

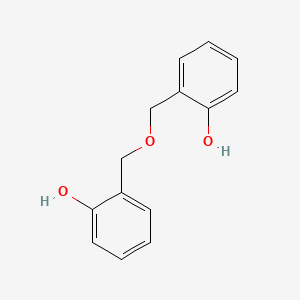

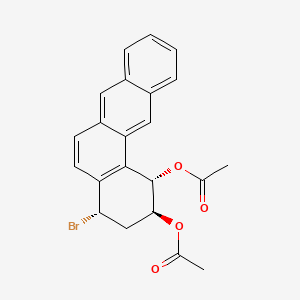

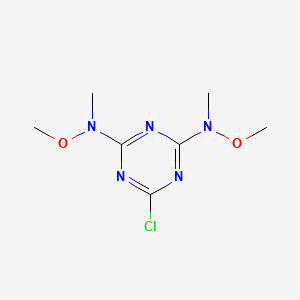
![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
